molecular formula C12H18O3 B2752806 Methyl 4-hydroxyadamantane-1-carboxylate CAS No. 81968-76-5

Methyl 4-hydroxyadamantane-1-carboxylate

Cat. No.: B2752806
CAS No.: 81968-76-5
M. Wt: 210.273
InChI Key: HWVZUHZRMUARMJ-UHFFFAOYSA-N
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Description

Methyl 4-hydroxyadamantane-1-carboxylate is a chemical compound with the molecular formula C12H18O3. It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-hydroxyadamantane-1-carboxylate can be synthesized through several methods. One common method involves the esterification of 4-hydroxyadamantane-1-carboxylic acid with methanol in the presence of an acid catalyst such as hydrochloric acid. The reaction is typically carried out at room temperature for 48 hours .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through chromatography to obtain the final product as a clear, colorless oil .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxyadamantane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-oxo-adamantane-1-carboxylate, while reduction of the ester group can produce 4-hydroxyadamantane-1-methanol .

Scientific Research Applications

Methyl 4-hydroxyadamantane-1-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyadamantane-1-carboxylic acid: Similar structure but lacks the ester group.

    Methyl adamantane-1-carboxylate: Similar structure but lacks the hydroxyl group.

    Adamantane-1-carboxylic acid: Lacks both the hydroxyl and ester groups.

Uniqueness

Methyl 4-hydroxyadamantane-1-carboxylate is unique due to the presence of both hydroxyl and ester functional groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

methyl 4-hydroxyadamantane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-15-11(14)12-4-7-2-8(5-12)10(13)9(3-7)6-12/h7-10,13H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVZUHZRMUARMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3CC(C1)C(C(C3)C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 4-hydroxyadamantane-1-carboxylic acid (4.47 g, 22.8 mmol) in MeOH (75 mL) was added 4 M HCl in dioxane (25 mL, 100 mmol). The mixture was stirred at rt for 2 d and concentrated. The residue was purified by chromatography on a 40-g silica cartridge eluted with a 0-80% EtOAc in hexanes gradient to afford methyl 4-hydroxyadamantane-1-carboxylate (4.04 g, 84%) as a clear, colorless oil.
Quantity
4.47 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One

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